3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester protective group and a methyl-substituted aminoacetyl side chain at the 3-position of the pyrrolidine ring. This molecule is structurally designed to modulate interactions with biological targets, particularly intrinsically disordered proteins (IDPs), as seen in related analogs . Its molecular formula is C₁₃H₂₃N₃O₃ (molecular weight: 293.34 g/mol), differing from analogs by the methyl substitution on the amino group, which influences steric and electronic properties .
Properties
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDYSANJCHECHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126694 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353957-32-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353957-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. With a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol, this compound contains a pyrrolidine ring, which is known for its diverse biological properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A pyrrolidine ring , which contributes to its pharmacological properties.
- An amino-acetyl group that may enhance its interaction with biological targets.
- A tert-butyl ester moiety that can influence solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism often involves apoptosis induction and disruption of cell cycle progression.
- Antimicrobial Properties
- Neuroprotective Effects
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the amino-acetyl group.
- Esterification to yield the tert-butyl ester form.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Inhibition of key enzymes involved in cancer proliferation.
- Modulation of signaling pathways related to apoptosis and inflammation.
- Interaction with cellular membranes , leading to increased permeability in microbial cells.
Comparison with Similar Compounds
APC (3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- Structure: Lacks the methyl group on the aminoacetyl side chain.
- Molecular Weight : 271.31 g/mol (C₁₁H₂₁N₃O₃).
- Binding Data : DOCK score of −33.3 kcal/mol with MBD2369, forming three hydrogen bonds .
- However, the methyl group in the target compound may enhance hydrophobic interactions in certain pockets .
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure: Additional methylene group between the pyrrolidine ring and the aminoacetyl-methyl substituent.
- Molecular Weight : 307.38 g/mol (C₁₄H₂₅N₃O₃).
Physicochemical Properties
Key Observations :
- Cyclopropyl and carboxymethyl analogs exhibit higher logP values, suggesting improved lipid bilayer penetration but possible solubility challenges .
Q & A
Q. What are the standard synthetic routes for preparing 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Activation of 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : Reaction of the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester. Reaction conditions (e.g., temperature, solvent) must be controlled to minimize side reactions. Characterization via -NMR and IR spectroscopy confirms the esterification .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, verifying the pyrrolidine ring, tert-butyl group, and amide linkages.
- Infrared (IR) Spectroscopy : Peaks near 1700 cm confirm the carbonyl (C=O) groups in the ester and amide moieties.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO) .
Q. What are the primary applications of this compound in early-stage research?
- Chemical Intermediate : Used to synthesize complex molecules, including enzyme inhibitors and receptor ligands.
- Protecting Group Strategy : The tert-butyl ester acts as a temporary protecting group for carboxylic acids during multi-step syntheses .
Advanced Research Questions
Q. How can reaction yields be optimized during the tert-butyl ester formation?
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst enhances reaction efficiency in dichloromethane at 0–20°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but require careful drying to avoid hydrolysis.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted starting materials .
Q. What strategies address stereochemical challenges in derivatives of this compound?
- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during amide bond formation to control stereochemistry.
- Dynamic Kinetic Resolution : Use palladium-catalyzed reductive cyclization (as in related nitroarene systems) to bias stereoselective pathways .
Q. How do contradictory reports on the compound’s stability inform experimental design?
- Moisture Sensitivity : Hydrolysis of the tert-butyl ester is accelerated in acidic/alkaline conditions. Storage under inert gas (N) at −20°C is recommended .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C, guiding safe handling during high-temperature reactions .
Q. What methodologies resolve discrepancies in biological activity data for derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methyl groups with halogens) identifies pharmacophoric features.
- Assay Validation : Cross-testing in orthogonal assays (e.g., enzymatic vs. cell-based) clarifies whether activity differences stem from compound instability or target selectivity .
Q. How can computational tools aid in designing novel analogs?
- Molecular Docking : Predict binding modes of the pyrrolidine core to enzyme active sites (e.g., proteases).
- DFT Calculations : Optimize reaction pathways for functional group modifications (e.g., amide vs. urea linkages) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports?
Q. How should researchers interpret conflicting toxicity profiles?
- Species-Specific Metabolism : Rodent vs. human liver microsome assays may yield divergent results due to cytochrome P450 isoform differences.
- Impurity Analysis : LC-MS profiling identifies toxic byproducts (e.g., residual thionyl chloride derivatives) that skew data .
Methodological Best Practices
- Reaction Monitoring : Use TLC or in situ FT-IR to track esterification progress.
- Quality Control : Batch-to-batch consistency is ensured via HPLC purity checks (>95% by area) .
- Safety Protocols : Fume hood use and PPE (gloves, goggles) are mandatory due to lachrymator risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
